

Salvianolic Acid C: Applications and Protocols for In Vitro Research

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Compound of Interest

Compound Name: Salvianolic acid C

Cat. No.: B192313

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Introduction

Salvianolic acid C (SalC) is a water-soluble polyphenolic compound extracted from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*).^{[1][2]} Emerging as a molecule of significant interest in biomedical research, SalC has demonstrated a spectrum of pharmacological activities in cell culture studies. These include potent anti-inflammatory, neuroprotective, anti-fibrotic, and anti-cancer effects.^{[1][3][4][5]} Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for the use of **Salvianolic acid C** in cell culture research, aimed at guiding researchers in harnessing its therapeutic potential.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₀ O ₁₀
Molecular Weight	492.43 g/mol
CAS Number	115841-09-3
Solubility	Soluble in DMSO

Source:^[6]

Applications in Cell Culture Studies

Salvianolic acid C has been investigated across various in vitro models, demonstrating significant therapeutic potential.

Anti-Inflammatory Effects

SalC exhibits robust anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. In vitro studies have shown that SalC can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells and human periodontal ligament stem cells.[3][6] The underlying mechanism often involves the inhibition of the NF- κ B signaling pathway.[3] Furthermore, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-NF- κ B pathway in microglia, which is crucial for its anti-inflammatory effect in the context of ischemic stroke.[5][7]

Neuroprotective Effects

In models of neurological damage, SalC has demonstrated significant neuroprotective capabilities. It can protect against cerebral ischemic injury by suppressing microglial M1 polarization and promoting angiogenesis.[8] Studies have shown that SalC treatment can reduce neuronal apoptosis and improve neurological function in models of transient middle cerebral artery occlusion (tMCAO).[5] The neuroprotective mechanism is linked to the inhibition of neuroinflammation and oxidative stress, partly through the JNK pathway.[9]

Anti-Fibrotic Activity

SalC has shown promise in mitigating fibrosis in renal models. It can ameliorate renal tubulointerstitial fibrosis by inhibiting the epithelial-mesenchymal transition (EMT).[4] This anti-fibrotic effect is mediated through the inhibition of the transforming growth factor- β (TGF- β)/Smad signaling pathway.[4] In TGF- β -stimulated kidney epithelial cells, SalC dose-dependently reduces the expression of fibrotic markers.[4]

Anti-Cancer Properties

While research on **Salvianolic acid C**'s direct anti-cancer effects is less extensive compared to other salvianolic acids like A and B, the family of compounds is known to inhibit cancer cell proliferation, migration, and invasion, as well as promote apoptosis by targeting pathways like PI3K/Akt and MAPK.^{[1][10][11]} Given the shared structural features, SalC is a compound of interest for cancer research.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of **Salvianolic acid C** in various cell culture experiments.

Table 1: Anti-Inflammatory and Neuroprotective Effects of **Salvianolic Acid C**

Cell Line	Model/Stimulus	SalC Concentration	Incubation Time	Key Findings
Microglia	LPS-induced neuroinflammation	1 and 5 μ M	Not Specified	Significantly inhibited NO production and iNOS expression. Decreased overproduction of TNF- α , IL-1 β , IL-6, and IL-10.
BV2 microglia	Not Specified	Not Specified	Not Specified	Suppressed M1 polarization and reduced inflammatory factor levels.
bEnd.3 endothelial cells	Hypoxia	Not Specified	Not Specified	Promoted tubule formation and increased expression of VEGFR2 and Notch1.
Human Periodontal Ligament Stem Cells (hPDLSCs)	LPS (1 μ g/mL)	0-5 mM (pretreatment)	1 hour (pretreatment), 24 hours (with LPS)	Dose-dependently inhibited the expression of TNF- α , IL-6, and IL-1 β .
HEK293T cells expressing human-ACE2	SARS-CoV-2 pseudovirus	0-100 μ M	Not Specified	Inhibited SARS-CoV-2 pseudovirus entry with an IC50 of 3.85 μ M.

Source:[6][8][12]

Table 2: Anti-Fibrotic Effects of **Salvianolic Acid C**

Cell Line	Model/Stimulus	SalC Concentration	Incubation Time	Key Findings
Human kidney epithelial cells (HK2)	TGF- β stimulation	10 μ M to 100 μ M	Not Specified	Dose-dependently inhibited Smad3 phosphorylation and up-regulated Smad7 expression. Reduced expression of N-cadherin and vimentin.
Rat kidney fibroblasts (NRK-49F)	Not Specified	Not Specified	Not Specified	Inhibited extracellular matrix protein expression in a dose-dependent manner.

Source:[4]

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in Microglial Cells

This protocol outlines the steps to evaluate the anti-inflammatory effects of **Salvianolic acid C** on LPS-stimulated microglial cells.

1. Cell Culture and Seeding:

- Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells in 96-well plates for cytokine analysis or larger plates for protein extraction at an appropriate density and allow them to adhere overnight.

2. **Salvianolic Acid C** and LPS Treatment:

- Prepare a stock solution of **Salvianolic acid C** in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.
- Pre-treat the cells with various concentrations of SalC for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

3. Analysis of Inflammatory Markers:

- Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
- Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.
- Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key inflammatory proteins (e.g., p-NF-κB p65, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Evaluation of Anti-Fibrotic Effects in Kidney Epithelial Cells

This protocol describes how to assess the inhibitory effect of **Salvianolic acid C** on TGF-β1-induced epithelial-mesenchymal transition (EMT) in human kidney epithelial (HK2) cells.

1. Cell Culture and Seeding:

- Culture HK2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells and grow to 70-80% confluency.

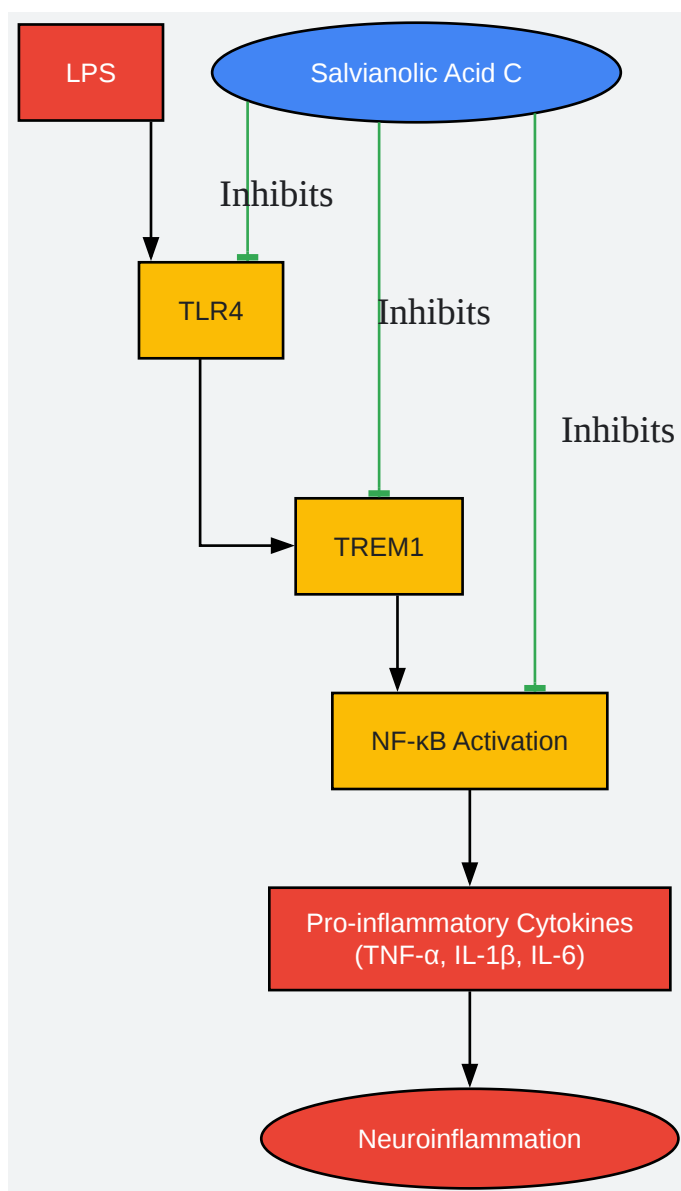
2. Treatment with TGF- β 1 and **Salvianolic Acid C**:

- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with different concentrations of SalC (e.g., 10, 50, 100 μ M) for 1 hour.
- Stimulate the cells with recombinant human TGF- β 1 (e.g., 5 ng/mL) for 24-48 hours to induce EMT.

3. Assessment of Fibrotic Markers:

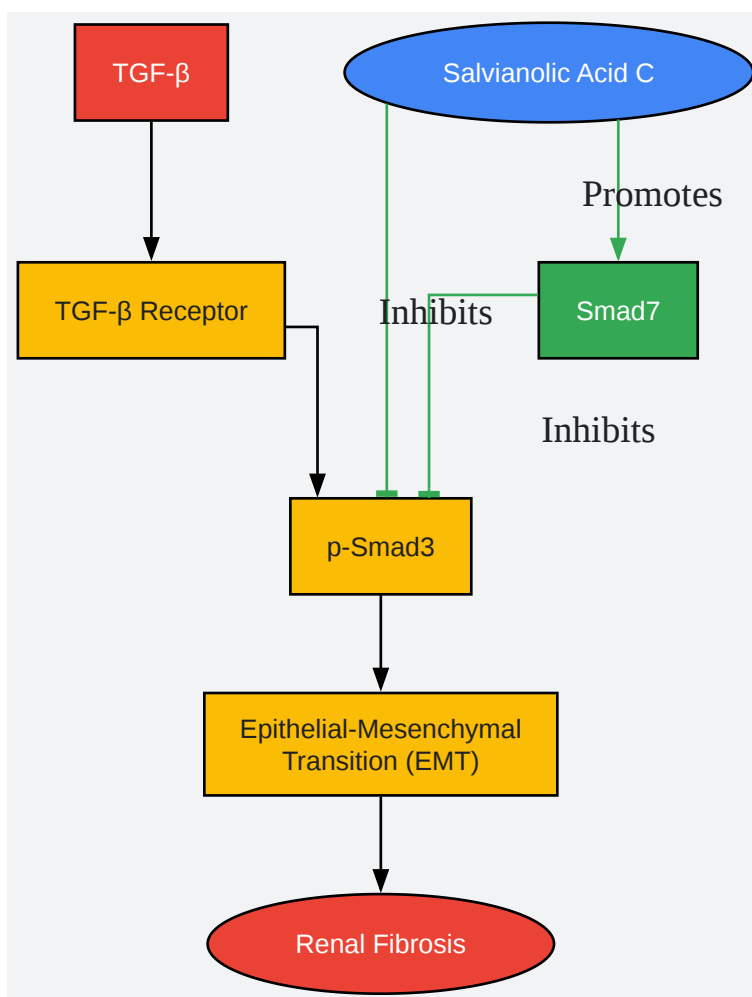
- Western Blot Analysis: Extract total protein from the cell lysates. Perform Western blotting to detect the expression of EMT markers such as N-cadherin, vimentin (mesenchymal markers), E-cadherin (epithelial marker), and key signaling proteins like phosphorylated Smad3 (p-Smad3) and Smad7.
- Immunofluorescence Staining: Grow cells on coverslips. After treatment, fix the cells, permeabilize, and stain with primary antibodies against EMT markers (e.g., N-cadherin). Use fluorescently labeled secondary antibodies and visualize the protein expression and localization using a fluorescence microscope.

Signaling Pathway and Workflow Diagrams



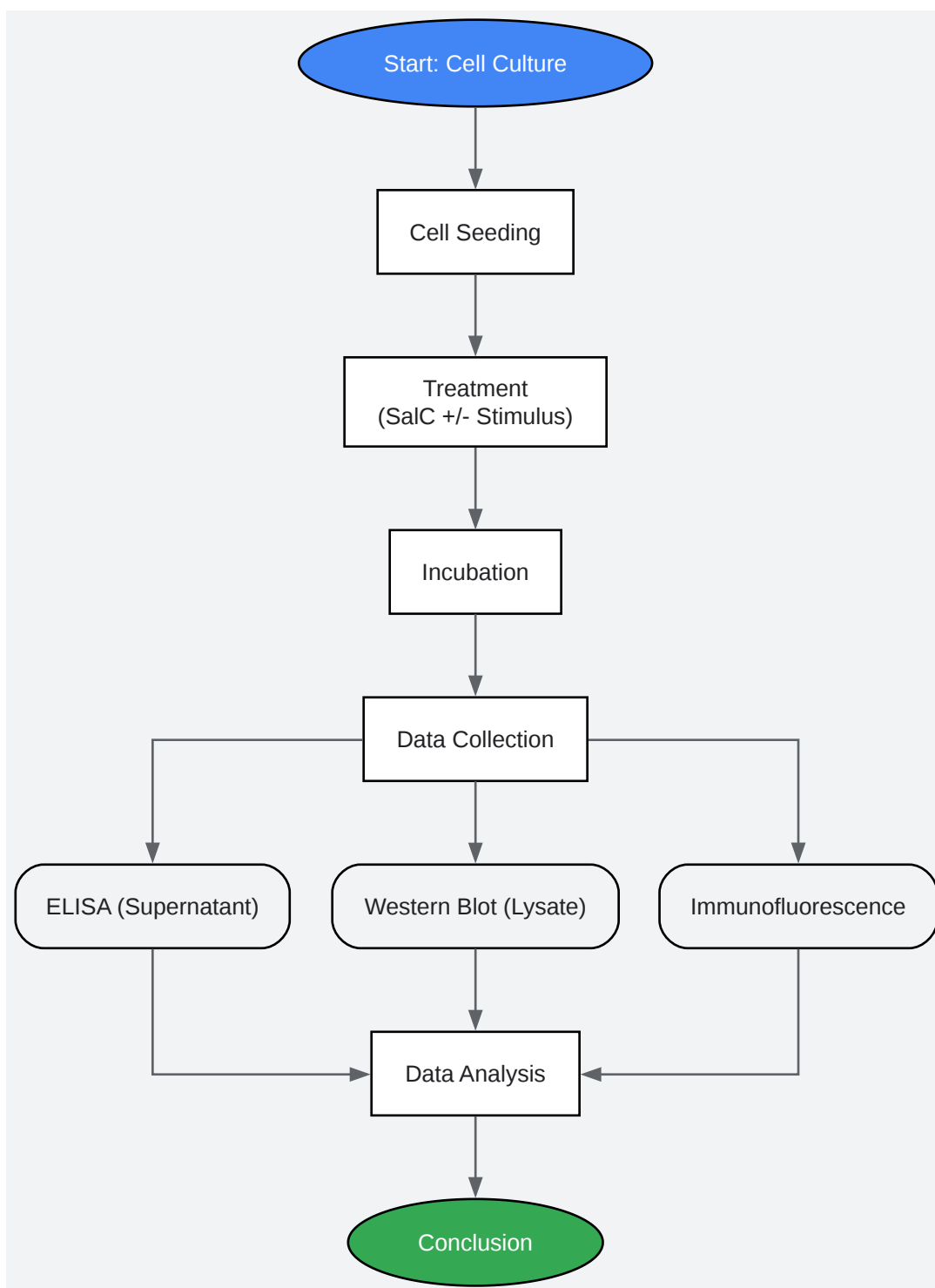
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Caption: SalC inhibits neuroinflammation via the TLR4-TREM1-NF-κB pathway.



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Caption: SalC ameliorates renal fibrosis by inhibiting the TGF-β/Smad pathway.



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Caption: General experimental workflow for studying SalC in cell culture.

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